N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. One of them is usually carbon, and the other can be any element other than carbon (hetero-atom), such as nitrogen, oxygen, or sulfur .
Synthesis Analysis
The synthesis of such compounds often involves reactions like cyclization, where a molecule is transformed into a cyclic compound . Other common reactions include the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition of alkynes .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including X-ray diffraction, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied, depending on the specific functional groups present in the molecule. Common reactions for compounds containing amine groups, for example, include substitution reactions with alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties are often influenced by the compound’s molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and spectral characteristics of compounds involving thiadiazole and related heterocycles. For example, studies have detailed the synthesis processes of carboxamides and thiadiazoles, showcasing the methods for creating these compounds with potential for further application in medicinal chemistry and material sciences (Zadorozhnii et al., 2019). These methodologies often involve cyclization reactions and the use of specific reagents to introduce or modify thiadiazole structures, which are critical for the development of compounds with desired physical and chemical properties.
Biological Activities
Compounds containing thiadiazole structures are extensively studied for their biological activities. For instance, research on novel thiadiazole derivatives has demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Such studies underscore the potential of thiadiazole-containing compounds in developing new therapeutic agents. The synthesis of new derivatives and their evaluation in biological assays contribute to the understanding of structure-activity relationships and the optimization of bioactive compounds (Gomha et al., 2017).
Antimicrobial and Anticancer Applications
Specific investigations into the antimicrobial and anticancer activities of thiadiazole derivatives highlight the versatility of these compounds in addressing various health challenges. Research focusing on the design, synthesis, and evaluation of these compounds against a range of pathogens and cancer cell lines provides valuable insights into their potential clinical applications. Such studies are crucial for identifying promising candidates for further development into therapeutic drugs (Tiwari et al., 2017).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it’s likely that the compound is metabolized in the liver, potentially involving cytochrome P450 enzymes. The compound’s bioavailability, distribution, and excretion patterns would need to be determined through further pharmacokinetic studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by pH due to the presence of ionizable groups in its structure. Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets .
Safety and Hazards
Future Directions
The future directions for research on a compound often depend on its potential applications. For example, if a compound shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S3/c1-7-10(24-19-16-7)11(21)15-12-17-18-13(23-12)22-6-9(20)14-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,14,20)(H,15,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUVLSCCWUYCQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
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